An In-Depth Technical Guide to N-[3-(Cyclopropylamino)phenyl]acetamide: A Key Pharmaceutical Intermediate
An In-Depth Technical Guide to N-[3-(Cyclopropylamino)phenyl]acetamide: A Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of N-[3-(Cyclopropylamino)phenyl]acetamide, a pivotal chemical intermediate in the landscape of modern drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and critical role as a building block for complex active pharmaceutical ingredients (APIs).
Core Molecular Profile
N-[3-(Cyclopropylamino)phenyl]acetamide, identified by its CAS Number 884343-73-1, is a substituted acetanilide derivative. Its structure incorporates a central phenyl ring functionalized with both an acetamide group and a cyclopropylamine moiety. This unique combination of functional groups makes it a versatile synthon for constructing more elaborate molecular architectures.
Physicochemical and Structural Data
A summary of the core properties of N-[3-(Cyclopropylamino)phenyl]acetamide is presented below. While extensive experimental data on this specific intermediate is not broadly published, the provided information is based on established chemical databases and predictive modeling from analogous structures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.246 g/mol | [1] |
| Exact Mass | 190.11061 g/mol | [1] |
| IUPAC Name | N-[3-(Cyclopropylamino)phenyl]acetamide | |
| Common Synonyms | m-(Cyclopropylamino)acetanilide | [1] |
| CAS Number | 884343-73-1 | [1] |
| Predicted Physical State | Solid (crystalline powder) | Inferred from analogs[2] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | Inferred from analogs[2] |
Synthesis and Mechanistic Insights
The synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide is typically achieved through a standard nucleophilic acyl substitution reaction. The most direct and industrially scalable approach involves the acylation of 3-(cyclopropylamino)aniline with a suitable acetylating agent.
Proposed Synthetic Workflow
The following protocol outlines a robust and reproducible method for the laboratory-scale synthesis of the title compound.
Reaction Scheme:
Caption: Proposed synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask charged with 3-(cyclopropylamino)aniline (1.0 eq) and a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 eq).
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Cooling: Cool the stirred solution to 0 °C using an ice bath to moderate the reaction exotherm.
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Addition of Acetylating Agent: Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the cooled solution. The choice of acetylating agent is critical; acetyl chloride is more reactive, while acetic anhydride is often easier to handle and its byproduct, acetic acid, can be readily removed.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure N-[3-(Cyclopropylamino)phenyl]acetamide.
Causality and Trustworthiness: This protocol represents a self-validating system. The use of a base is crucial to neutralize the HCl or acetic acid byproduct, driving the equilibrium towards the product. Monitoring by TLC provides in-process control, ensuring the reaction has gone to completion before initiating the work-up, thereby maximizing yield and purity.
Spectroscopic and Analytical Characterization
Characterization of the final product is essential to confirm its identity and purity. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous N-phenylacetamide derivatives.[3][4][5][6][7]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Amide Proton (N-H): A broad singlet typically > δ 8.0 ppm. - Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1 ppm. - Cyclopropyl Protons: Multiplets in the upfield region, typically between δ 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH proton. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. - Acetyl Carbon (-CH₃): A signal around δ 24 ppm. - Cyclopropyl Carbons: Signals in the upfield region, typically < δ 35 ppm. |
| IR Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1530-1550 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 190. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group or cleavage of the cyclopropyl ring. |
Application in Drug Development
N-[3-(Cyclopropylamino)phenyl]acetamide serves as a crucial intermediate, or building block, for the synthesis of highly complex and biologically active molecules. Its designation as a "Bulk Drug Intermediate" signifies its use in the scalable synthesis of APIs.[1]
A prominent example of its application is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors for oncology. The core structure of N-[3-(Cyclopropylamino)phenyl]acetamide is found within potent therapeutic agents like N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide.[8] In this context, the acetamide group provides a key interaction point within the target protein's binding site, while the cyclopropylamino-phenyl moiety serves as a scaffold for further chemical elaboration.
The logical flow from this intermediate to a final API is illustrated below.
Caption: Role of the intermediate in API synthesis workflow.
Safety, Handling, and Storage
As with any laboratory chemical, N-[3-(Cyclopropylamino)phenyl]acetamide should be handled with care, following established safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of N-[3-(Cyclopropylamino)phenyl]acetamide for professionals in the pharmaceutical sciences. Its well-defined structure and versatile reactivity ensure its continued importance as a key intermediate in the development of novel therapeutics.
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N-[3-(cyclopropylmethylamino)phenyl]acetamide entry. PubChem. [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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